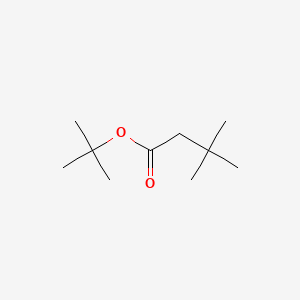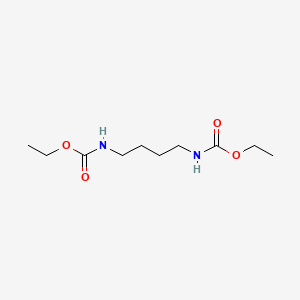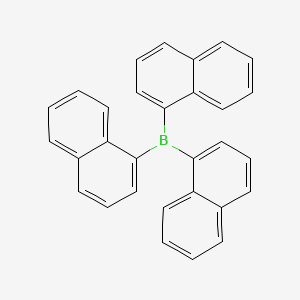
Trinaphthalen-1-ylborane
Overview
Description
Trinaphthalen-1-ylborane (TNB) is a boron-containing compound that has gained significant attention in recent years. TNB has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science.
Mechanism of Action
The mechanism of action of Trinaphthalen-1-ylborane is not fully understood. However, it is believed that Trinaphthalen-1-ylborane acts as a Lewis acid catalyst in various reactions. Trinaphthalen-1-ylborane can also act as a boron-containing dopant in organic semiconductors, which can enhance their electrical conductivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Trinaphthalen-1-ylborane. However, studies have shown that Trinaphthalen-1-ylborane is not toxic to cells and does not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
Trinaphthalen-1-ylborane has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable at room temperature. Trinaphthalen-1-ylborane can also be used in small quantities as a catalyst for various reactions. However, Trinaphthalen-1-ylborane has some limitations, including its low solubility in common solvents and its sensitivity to air and moisture.
Future Directions
There are several future directions for the study of Trinaphthalen-1-ylborane. One area of interest is the development of new synthetic methods for Trinaphthalen-1-ylborane and its derivatives. Another area of interest is the study of Trinaphthalen-1-ylborane as a dopant in organic semiconductors for use in optoelectronic devices. Additionally, the potential applications of Trinaphthalen-1-ylborane in the field of catalysis and materials science should be further explored.
Synthesis Methods
Trinaphthalen-1-ylborane can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between naphthalene and boron tribromide. The reaction produces Trinaphthalen-1-ylborane as a white solid, which can be purified by recrystallization or sublimation. Other methods of synthesis include the reaction between naphthalene and boron trichloride or boron trifluoride.
Scientific Research Applications
Trinaphthalen-1-ylborane has been extensively studied for its potential applications in various fields. In organic synthesis, Trinaphthalen-1-ylborane has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. Trinaphthalen-1-ylborane has also been used as a Lewis acid catalyst in the Diels-Alder reaction and the Friedel-Crafts reaction.
In materials science, Trinaphthalen-1-ylborane has been used as a precursor for the synthesis of boron-containing polymers and as a dopant in organic semiconductors. Trinaphthalen-1-ylborane has also been studied for its potential applications in the field of optoelectronics.
properties
IUPAC Name |
trinaphthalen-1-ylborane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21B/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBSVUEGFJXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(C3=CC=CC4=CC=CC=C34)C5=CC=CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21B | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288074 | |
| Record name | trinaphthalen-1-ylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trinaphthalen-1-ylborane | |
CAS RN |
6962-78-3 | |
| Record name | NSC54017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trinaphthalen-1-ylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



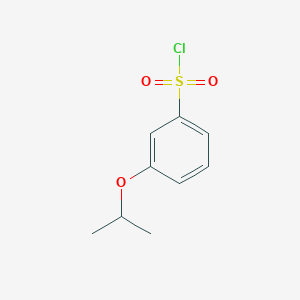
![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
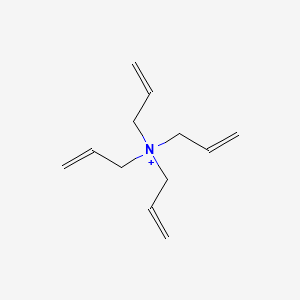
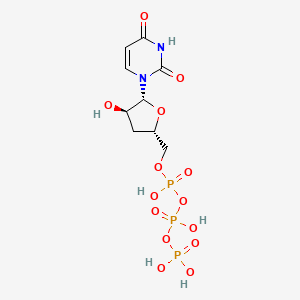
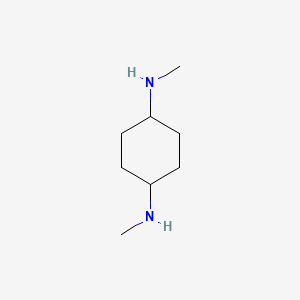
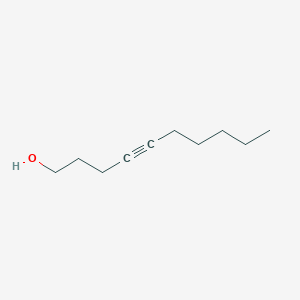

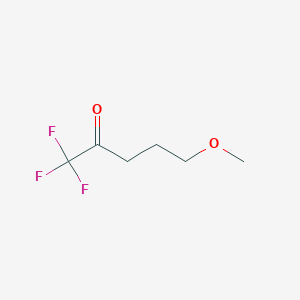
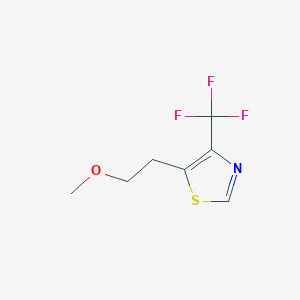
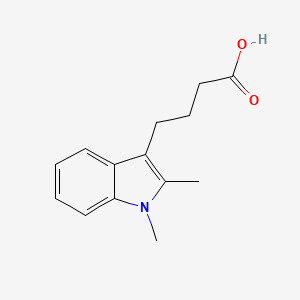
![Ethyl 3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B3056134.png)

